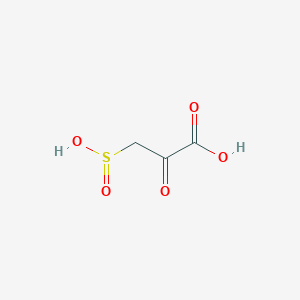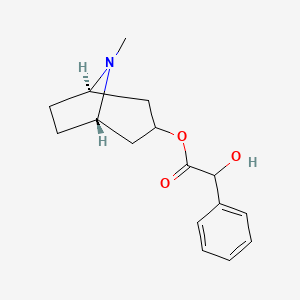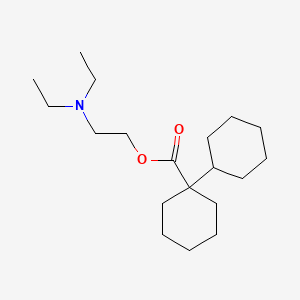
5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol is a chemical compound with the molecular formula C12H26O4S3 It is characterized by the presence of three ethylsulfanyl groups attached to a hexane backbone, along with four hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the thiolation of a hexane derivative, followed by the introduction of hydroxyl groups through controlled oxidation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality and high production rates.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives with altered functional groups.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific functional groups.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfanyl groups and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
5,6,6-Tris(methylsulfanyl)hexane-1,2,3,4-tetrol: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
5,6,6-Tris(propylsulfanyl)hexane-1,2,3,4-tetrol: Similar structure but with propylsulfanyl groups instead of ethylsulfanyl groups.
Uniqueness: 5,6,6-Tris(ethylsulfanyl)hexane-1,2,3,4-tetrol is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and physical properties compared to its analogs
Properties
IUPAC Name |
5,6,6-tris(ethylsulfanyl)hexane-1,2,3,4-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S3/c1-4-17-11(12(18-5-2)19-6-3)10(16)9(15)8(14)7-13/h8-16H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZRBEFUFOTRGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(CO)O)O)O)C(SCC)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7476-23-5, 15356-41-9 |
Source


|
| Record name | NSC401405 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Mannose, diethyl mercaptal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105264 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B1218971.png)


